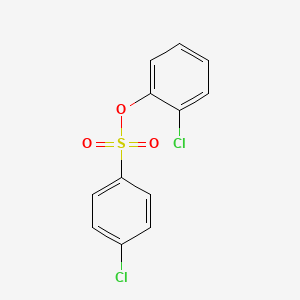
(2-chlorophenyl) 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chlorophenyl) 4-chlorobenzenesulfonate, also known as chlorfenson, is an organic compound with the molecular formula C12H8Cl2O3S. It belongs to the class of benzenesulfonate esters, which are formed by the condensation of benzenesulfonic acid with phenols or alcohols. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl) 4-chlorobenzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chlorophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction is monitored using techniques like gas chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-chlorophenyl) 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce sulfonic acids .
Aplicaciones Científicas De Investigación
(2-chlorophenyl) 4-chlorobenzenesulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-chlorophenyl) 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. In the case of its use as a pesticide, it disrupts the normal functioning of the nervous system of pests, leading to their death. The compound acts by inhibiting certain enzymes and interfering with neurotransmitter functions .
Comparación Con Compuestos Similares
Similar Compounds
Chlorfenvinphos: Another organophosphate pesticide with similar applications.
Chloroxynil: A herbicide with a similar chemical structure.
Chlornitrofen: A pesticide with comparable uses in agriculture.
Uniqueness
(2-chlorophenyl) 4-chlorobenzenesulfonate is unique due to its dual role as both a pesticide and a potential pharmaceutical agent. Its specific chemical structure allows it to interact with a wide range of biological targets, making it versatile in its applications .
Propiedades
Número CAS |
13631-56-6 |
|---|---|
Fórmula molecular |
C12H8Cl2O3S |
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
(2-chlorophenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H8Cl2O3S/c13-9-5-7-10(8-6-9)18(15,16)17-12-4-2-1-3-11(12)14/h1-8H |
Clave InChI |
HOGFADOEQYYQAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


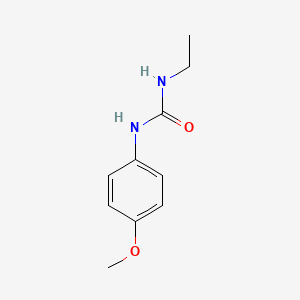

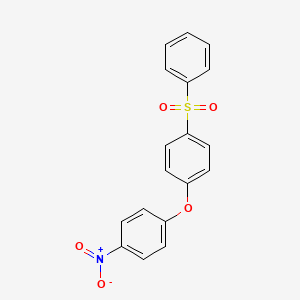
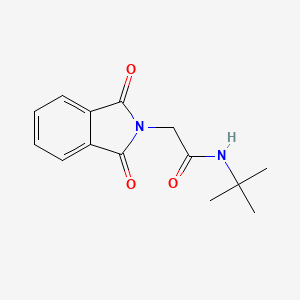
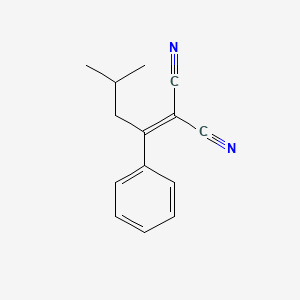
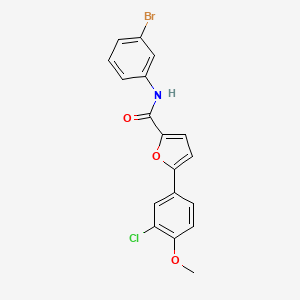
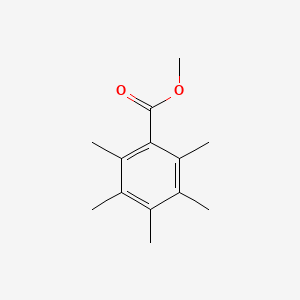


![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
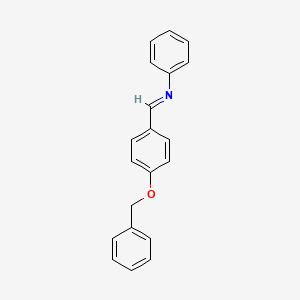
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
